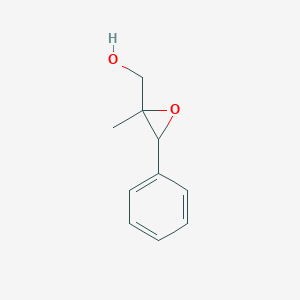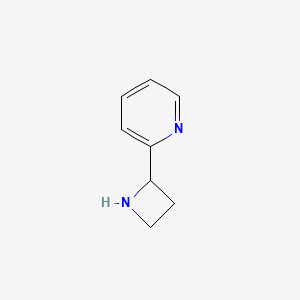![molecular formula C13H25N5O5 B12106353 2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound tert-butoxycarbonyl-glycyl-arginine is a peptide derivative commonly used in peptide synthesis. It is composed of three amino acids: glycine , arginine , and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is used to protect the amino group of arginine during peptide synthesis, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butoxycarbonyl-glycyl-arginine typically involves the following steps:
Protection of Arginine: The amino group of arginine is protected using (Boc2O) in the presence of a base such as .
Industrial Production Methods
In industrial settings, the synthesis of tert-butoxycarbonyl-glycyl-arginine is often carried out using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large-scale production efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-butoxycarbonyl-glycyl-arginine: undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of DMAP.
Major Products Formed
Deprotection: Removal of the Boc group yields glycyl-arginine .
Coupling: Formation of longer peptide chains.
Scientific Research Applications
tert-butoxycarbonyl-glycyl-arginine: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-protein interactions.
Mechanism of Action
The primary function of tert-butoxycarbonyl-glycyl-arginine is to serve as a protected intermediate in peptide synthesis. The Boc group protects the amino group of arginine, preventing unwanted side reactions during the coupling process. Once the desired peptide chain is synthesized, the Boc group is removed under acidic conditions, yielding the final peptide product .
Comparison with Similar Compounds
tert-butoxycarbonyl-glycyl-arginine: is similar to other Boc-protected amino acids and peptides. Some similar compounds include:
tert-butoxycarbonyl-glycine: Used in peptide synthesis as a protected form of glycine.
tert-butoxycarbonyl-arginine: Used in peptide synthesis as a protected form of arginine.
Uniqueness
The uniqueness of tert-butoxycarbonyl-glycyl-arginine lies in its specific combination of glycine and arginine with a Boc protecting group, making it particularly useful in the synthesis of peptides that require these amino acids .
Properties
Molecular Formula |
C13H25N5O5 |
|---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C13H25N5O5/c1-13(2,3)23-12(22)17-7-9(19)18-8(10(20)21)5-4-6-16-11(14)15/h8H,4-7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)(H4,14,15,16) |
InChI Key |
MJKTURRULDXYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)


![2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)

![2-[[4-Methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B12106293.png)
![2,2-Dimethyl-6-(trityloxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B12106306.png)
![Benzyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12106308.png)





![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)
